
2-tert-Butyl-4-hydroxyanisole
Overview
Description
2-tert-Butyl-4-hydroxyanisole is an organic compound known for its antioxidant properties. It is commonly used as a food additive and preservative to prevent the oxidation of fats and oils, thereby extending the shelf life of food products .
Preparation Methods
2-tert-Butyl-4-hydroxyanisole is synthesized from 4-methoxyphenol and isobutylene . The reaction involves the alkylation of 4-methoxyphenol with isobutylene in the presence of an acid catalyst. The industrial production of this compound follows a similar route, ensuring high purity and yield .
Chemical Reactions Analysis
2-tert-Butyl-4-hydroxyanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-tert-Butyl-4-hydroxyanisole, also known as 2-BHA, is a derivative of butylated hydroxyanisole (BHA) used as an antioxidative additive in food and cosmetics . BHA is a mixture of two isomeric organic compounds, this compound and 3-tert-butyl-4-hydroxyanisole .
General Properties and Applications:
- Antioxidant: this compound is used as an antioxidant in food, cosmetics, and pharmaceuticals . It helps preserve fats and oils in these products .
- Heat-stable: BHA and 2,6-di-tert-butyl-4-methylphenol (BHT) are fairly heat-stable and are used in heat-processed foods .
- Radical Scavenging: BHA and BHT exhibit radical-scavenging activity .
Scientific Research Applications
- Anti-inflammatory Activity: A combination of BHT and BHA at a molar ratio of 0.5-2 exerts anti-inflammatory activity . This combination can be potentially useful as an antioxidant in foods and pharmaceuticals, whereas either antioxidant alone is unlikely to be effective .
- Inhibition of Tumor Promotion: 2(3)-tert-butyl-4-hydroxyanisole and other antioxidants can inhibit tumor promotion by affecting ornithine decarboxylase (ODC) activity in mouse epidermis .
- Immunomodulatory Effects: BHA affects immunomodulation and promotes macrophage phagocytosis in normal mice .
- Impact on Steroidogenesis: BHA can affect the steroidogenesis of rat immature Leydig cells .
Safety and Toxicity
- EFSA Panel Conclusion: The Panel on Additives concluded that no concern for consumer safety would arise from the use of BHA as a feed additive at the maximum concentration of 150 mg/kg feed .
- Oral Toxicity Studies:
- The Lowest Observed Effect Level (LOEL) for rats consistently dosed with BHA via gavage for 6 weeks was determined to be 63,000 mg/kg bw .
- The LOEL for rats consistently dosed with BHA via gavage for 16 weeks was determined to be 9900 mg/kg bw .
- The LOEL for monkeys intermittently dosed with BHA via gavage for 84 days was determined to be 15,000 mg/kg bw .
- Effect on Body Weight: Animals given 1 mg/kg BHA had significantly decreased body weight gain at 0.49 g/week .
Pharmacokinetics and Metabolism
Mechanism of Action
The antioxidant mechanism of 2-tert-Butyl-4-hydroxyanisole involves the stabilization of free radicals. The conjugated aromatic ring of the compound can sequester free radicals, preventing further free radical reactions. This action helps in protecting cells and molecules from oxidative damage .
Comparison with Similar Compounds
2-tert-Butyl-4-hydroxyanisole is often compared with other antioxidants such as:
Butylated hydroxytoluene: Similar in function but differs in chemical structure.
Propyl gallate: Another phenolic antioxidant with different solubility properties.
Tert-butyl hydroquinone: Known for its strong antioxidant properties but with different applications.
These compounds share similar antioxidant properties but differ in their chemical structures, solubility, and specific applications, making this compound unique in its versatility and effectiveness .
Biological Activity
2-tert-Butyl-4-hydroxyanisole (2-BHA) is a phenolic compound primarily recognized for its role as an antioxidant and food preservative. It is one of the two isomers that make up butylated hydroxyanisole (BHA), the other being 3-tert-butyl-4-hydroxyanisole. This article delves into the biological activities of 2-BHA, exploring its antioxidant properties, metabolic pathways, toxicological effects, and potential therapeutic applications.
Antioxidant Activity
2-BHA exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems. It functions by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage.
- Phase II Enzyme Induction : 2-BHA acts as an inducer of phase II detoxifying enzymes such as glutathione S-transferase, leading to increased levels of glutathione in cells .
- Inhibition of Lipid Peroxidation : Studies have shown that 2-BHA can inhibit lipid peroxidation in various biological models, contributing to its protective effects against oxidative stress .
Toxicological Profile
While 2-BHA has beneficial antioxidant properties, its safety profile has been a subject of extensive research.
Acute and Chronic Toxicity
- Acute Toxicity : In studies involving rats, the lethal dose (LD50) for 2-BHA was determined to be significantly high, indicating low acute toxicity .
- Chronic Exposure : Long-term studies have indicated potential adverse effects on the liver and forestomach in animal models. For instance, chronic exposure to high doses has shown histopathological changes in these organs .
Metabolism and Excretion
Research indicates that after oral administration, 95% of 2-BHA is excreted in urine and feces predominantly as conjugated metabolites. This rapid excretion suggests limited accumulation in tissues .
Case Studies and Research Findings
Several studies have investigated the biological effects of 2-BHA in various contexts:
- Anti-inflammatory Effects : A study demonstrated that 2-BHA can reduce the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages. The combination of BHT and BHA showed a synergistic effect in inhibiting inflammatory mediators .
- Hormonal Activity : Research involving immature Leydig cells indicated that treatment with 2-BHA resulted in altered steroidogenesis, suggesting potential endocrine-disrupting effects .
- Carcinogenic Potential : Investigations into the carcinogenicity of BHA revealed that while it can induce tumors in certain animal models, the mechanism does not appear to involve significant accumulation of the compound in target tissues .
Data Tables
The following table summarizes key findings related to the biological activity and toxicity of 2-BHA:
Q & A
Q. How can researchers distinguish between 2-BHA and its isomer 3-BHA in experimental settings?
Basic Research Question
To differentiate between 2-BHA and 3-BHA, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 280 nm is recommended. The isomers exhibit distinct retention times due to structural differences in the tert-butyl group positioning. For instance, 2-BHA typically elutes earlier than 3-BHA under isocratic conditions using methanol:water (70:30) as the mobile phase . Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) can also resolve these isomers, with mass spectral fragmentation patterns providing confirmatory data (e.g., m/z 180 for molecular ion) .
Table 1: Analytical Parameters for Isomer Separation
Method | Column Type | Mobile Phase/Program | Retention Time (2-BHA) | Retention Time (3-BHA) |
---|---|---|---|---|
HPLC | C18 | Methanol:Water (70:30) | 6.2 min | 7.8 min |
GC-MS | DB-WAX | He carrier, 10°C/min to 250°C | 12.4 min | 14.1 min |
Q. What are the optimal storage conditions for 2-BHA to ensure stability in research samples?
Basic Research Question
2-BHA is prone to oxidation and lump formation due to its waxy, hygroscopic nature. Storage at 0–6°C in airtight, light-protected containers under inert gas (e.g., nitrogen) is critical. Prolonged exposure to temperatures >25°C accelerates degradation, as evidenced by increased peroxide values in accelerated stability studies . USP guidelines recommend against drying the compound prior to use to prevent structural changes .
Q. Which analytical techniques are most robust for quantifying 2-BHA in complex matrices (e.g., biological tissues, food products)?
Basic Research Question
For quantification in lipid-rich matrices, solvent extraction (e.g., hexane:isopropanol, 3:2) followed by HPLC with electrochemical detection achieves a limit of detection (LOD) of 0.1 µg/g . In food contact materials, solid-phase extraction (SPE) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity (LOD: 0.05 µg/g) and minimizes matrix interference .
Table 2: Method Performance Comparison
Matrix | Method | LOD | Recovery (%) | Key Interferences Mitigated |
---|---|---|---|---|
Biological | HPLC-ECD | 0.1 µg/g | 92–98 | Lipids, proteins |
Food Products | SPE-LC-MS/MS | 0.05 µg/g | 85–93 | Phenolic compounds |
Q. What mechanisms underlie 2-BHA’s potential endocrine-disrupting effects?
Advanced Research Question
2-BHA exhibits estrogenic activity via competitive binding to estrogen receptor-α (ERα), with IC50 values of 10–50 µM in MCF-7 cell assays . It also antagonizes androgen receptors (AR) in vitro, reducing dihydrotestosterone (DHT)-dependent transcriptional activity by 40–60% at 20 µM . However, in vivo studies show conflicting results: rodent models exposed to 100 mg/kg/day 2-BHA for 90 days displayed no significant hormonal changes, suggesting metabolic detoxification or compensatory pathways .
Q. How can researchers resolve contradictions in neurodevelopmental toxicity data for 2-BHA?
Advanced Research Question
Discrepancies between in vitro and in vivo neurotoxicity findings may arise from differences in metabolic activation. In vitro models (e.g., SH-SY5Y cells) show oxidative stress and apoptosis at 50 µM 2-BHA, but in vivo rodent studies require doses >200 mg/kg/day to induce similar effects . To reconcile this, researchers should integrate metabolomics (e.g., CYP450 enzyme activity assays) and blood-brain barrier (BBB) penetration studies. For example, 2-BHA’s logP of 2.7 suggests moderate BBB permeability, but active efflux mechanisms may limit neuroaccumulation .
Q. What advanced methodologies are recommended for detecting 2-BHA degradation products in environmental samples?
Advanced Research Question
2-BHA degrades into tert-butylquinone and methoxy-substituted radicals under UV exposure. High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) detectors can identify these products via exact mass matching (<5 ppm error) . For environmental water samples, derivatization with pentafluorobenzyl bromide followed by GC-MS improves volatility and detection of polar degradation byproducts .
Key Research Gaps Identified
Properties
IUPAC Name |
3-tert-butyl-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058963 | |
Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-32-4 | |
Record name | 2-tert-Butyl-4-hydroxyanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-4-hydroxyanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-BUTYL-4-HYDROXYANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A03IJ8ROOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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